N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine
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Overview
Description
N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine is a compound that features both imidazole and pyrimidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while pyrimidine is a six-membered ring with two nitrogen atoms
Preparation Methods
The synthesis of N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine typically involves multiple steps. One common synthetic route starts with the preparation of the imidazole moiety, followed by its attachment to the pyrimidine ring. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions often use reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace specific groups on the compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s imidazole moiety is known for its biological activity, making it useful in the development of pharmaceuticals.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The nitropyrimidine moiety may participate in redox reactions, affecting cellular processes. These interactions can modulate various pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to N4-[3-(1H-imidazol-1-yl)propyl]-5-nitropyrimidine-4,6-diamine include:
4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-2,6-diamine: This compound has a similar structure but with different substitution patterns.
This compound derivatives: These derivatives may have additional functional groups that modify their properties.
The uniqueness of this compound lies in its specific combination of imidazole and pyrimidine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-N-(3-imidazol-1-ylpropyl)-5-nitropyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N7O2/c11-9-8(17(18)19)10(15-6-14-9)13-2-1-4-16-5-3-12-7-16/h3,5-7H,1-2,4H2,(H3,11,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDYUIIBLIVPRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC2=NC=NC(=C2[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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